N-Boc-(+/-)-3-aminohexanal; 98%

Catalog No.
S6647494
CAS No.
1335031-90-7
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-(+/-)-3-aminohexanal;  98%

CAS Number

1335031-90-7

Product Name

N-Boc-(+/-)-3-aminohexanal; 98%

IUPAC Name

tert-butyl N-[(3R)-1-oxohexan-3-yl]carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1

InChI Key

WTIHBBWWMJDNJD-SECBINFHSA-N

SMILES

CCCC(CC=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(CC=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@H](CC=O)NC(=O)OC(C)(C)C

N-Boc-(+/-)-3-aminohexanal, with the IUPAC name tert-butyl N-[(3R)-1-oxohexan-3-yl]carbamate, is an organic compound with the molecular formula C11H21NO3C_{11}H_{21}NO_{3} and a molecular weight of approximately 215.29 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, which is commonly utilized in organic synthesis to protect amines during

Typical of amino aldehydes. Key reactions include:

  • Nucleophilic Addition Reactions: The carbonyl group can undergo nucleophilic attack by various nucleophiles, including amines, leading to the formation of more complex structures.
  • Reduction Reactions: The aldehyde functional group can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or amines to form imines or amides, respectively.

While specific biological activity data for N-Boc-(+/-)-3-aminohexanal is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of amino aldehydes are known to have antimicrobial and anticancer activities. The Boc-protecting group also enhances the stability of the compound in biological systems, making it a useful intermediate in drug discovery and development .

N-Boc-(+/-)-3-aminohexanal can be synthesized through several methods:

  • Boc Protection of Amino Aldehyde: The amino group of 3-aminohexanal can be protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Aldol Condensation: Starting from simpler aldehydes and amines, aldol condensation can yield the desired amino aldehyde, which is then Boc-protected.
  • Direct Synthesis from Hexanal: Hexanal can be reacted with ammonia or an amine followed by Boc protection to yield N-Boc-(+/-)-3-aminohexanal.

These methods are typically optimized for yield and purity depending on the specific application in research or industrial settings .

N-Boc-(+/-)-3-aminohexanal serves multiple roles in scientific research:

  • Synthetic Intermediate: It is widely used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
  • Building Block: The compound acts as a building block for more complex molecules in organic synthesis.
  • Research Tool: It is utilized in studies related to enzyme interactions and biochemical pathways due to its structural properties .

Interaction studies involving N-Boc-(+/-)-3-aminohexanal have focused on its reactivity with different nucleophiles and electrophiles. Research indicates that the presence of the Boc group significantly influences its reactivity profile, allowing for selective reactions that are crucial in synthetic chemistry. Additionally, studies on its interaction with biological macromolecules could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with N-Boc-(+/-)-3-aminohexanal, including:

  • N-Boc-2-aminohexanoic acid
  • N-Boc-4-amino-1-butanol
  • N-Boc-3-cyclohexyl-L-alanine

Uniqueness

N-Boc-(+/-)-3-aminohexanal is unique due to its specific chain length and functional groups that allow for diverse chemical transformations not readily achievable with shorter or differently substituted amino aldehydes. Its structure provides distinct reactivity patterns due to both the carbonyl and amino functionalities being present on adjacent carbon atoms, which facilitates unique synthetic pathways compared to similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.15214353 g/mol

Monoisotopic Mass

215.15214353 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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